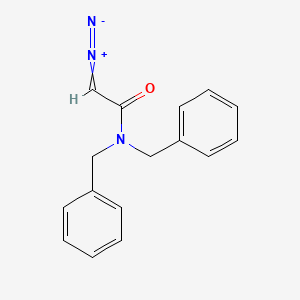![molecular formula C15H11NO2 B14307543 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one CAS No. 112476-54-7](/img/structure/B14307543.png)
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolin-2(1H)-one core with prop-2-yn-1-yl groups attached at positions 1 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolin-2(1H)-one core.
Alkylation: The quinolin-2(1H)-one is then alkylated at position 1 with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Etherification: The resulting intermediate is further reacted with prop-2-yn-1-yl alcohol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolin-2(1H)-one core to dihydroquinoline derivatives.
Substitution: The prop-2-yn-1-yl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinolines.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the prop-2-yn-1-yl ether group at position 4.
4-[(Prop-2-yn-1-yl)oxy]quinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group at position 1.
Uniqueness
1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one is unique due to the presence of both prop-2-yn-1-yl groups at positions 1 and 4, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
112476-54-7 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
4-prop-2-ynoxy-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C15H11NO2/c1-3-9-16-13-8-6-5-7-12(13)14(11-15(16)17)18-10-4-2/h1-2,5-8,11H,9-10H2 |
InChI-Schlüssel |
PNUZNUAZTRZARQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=CC=CC=C2C(=CC1=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



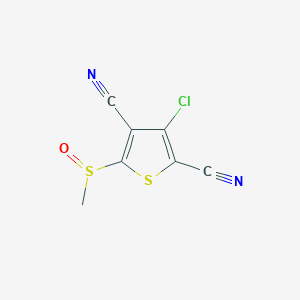

![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
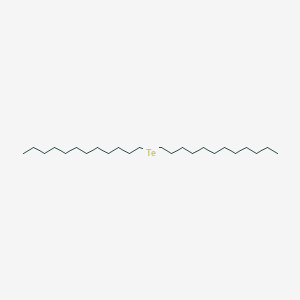
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
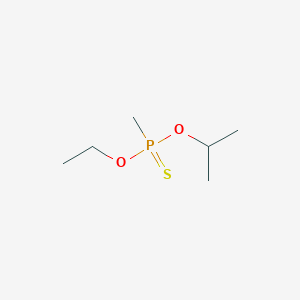

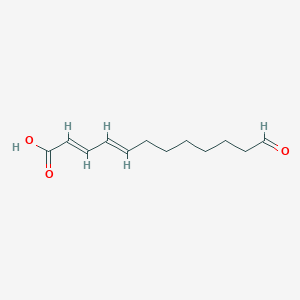
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
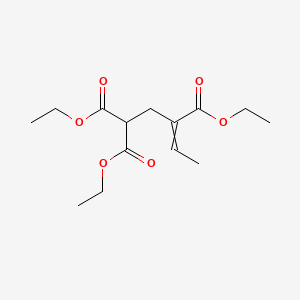
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
